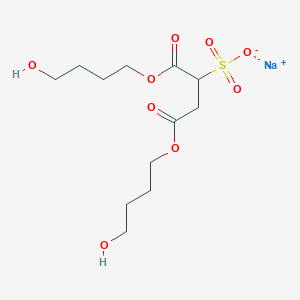
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinic acid, where the succinic acid moiety is modified with sodiosulfo and bis(4-hydroxybutyl) ester groups. This compound is often used in industrial and research settings due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester typically involves the esterification of succinic acid with 4-hydroxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The sodiosulfo group is introduced through a sulfonation reaction, where succinic acid is treated with sodium bisulfite.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sodiosulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sodiosulfo group under mild conditions.
Major Products Formed
Oxidation: Formation of succinic acid derivatives with carbonyl groups.
Reduction: Formation of succinic acid derivatives with hydroxyl groups.
Substitution: Formation of substituted succinic acid derivatives with various functional groups.
Scientific Research Applications
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester involves its interaction with various molecular targets. The sodiosulfo group can interact with proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing succinic acid and 4-hydroxybutanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound, lacking the sodiosulfo and bis(4-hydroxybutyl) ester groups.
Sodium succinate: A sodium salt of succinic acid, used in similar applications.
4-Hydroxybutyl succinate: A derivative of succinic acid with 4-hydroxybutyl groups.
Uniqueness
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is unique due to the presence of both sodiosulfo and bis(4-hydroxybutyl) ester groups, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
sodium;1,4-bis(4-hydroxybutoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9S.Na/c13-5-1-3-7-20-11(15)9-10(22(17,18)19)12(16)21-8-4-2-6-14;/h10,13-14H,1-9H2,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICBCLBLOEDHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CC(C(=O)OCCCCO)S(=O)(=O)[O-])CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
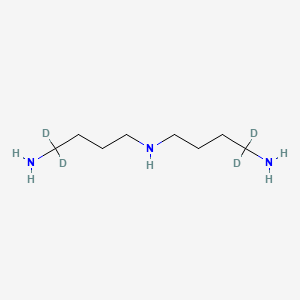
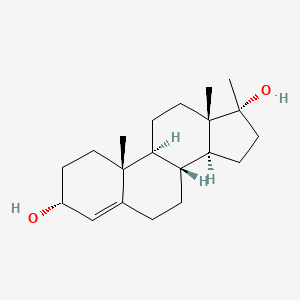
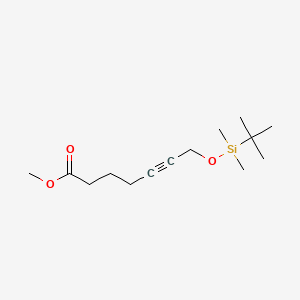
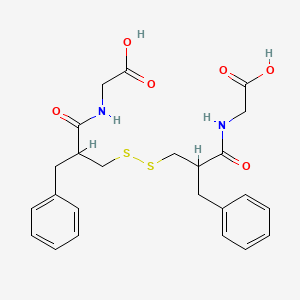
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
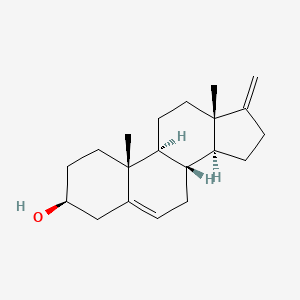
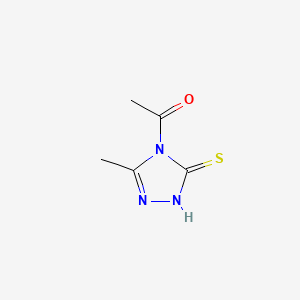

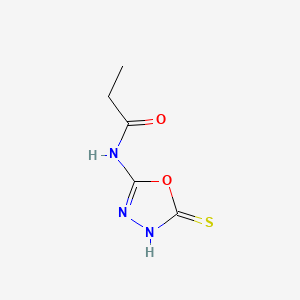
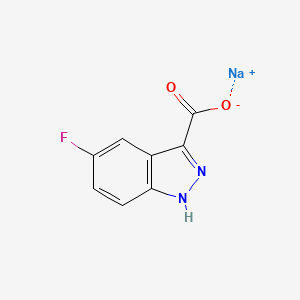
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
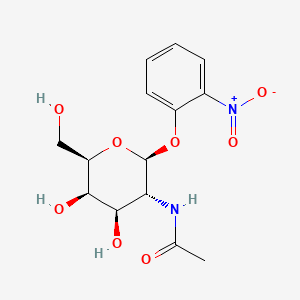
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
